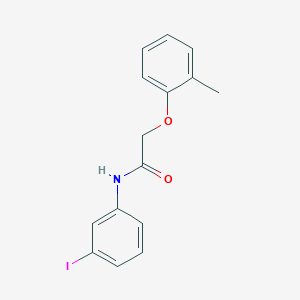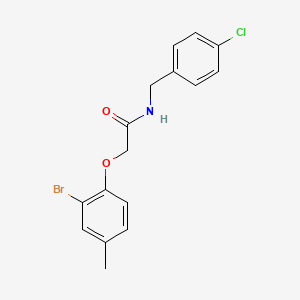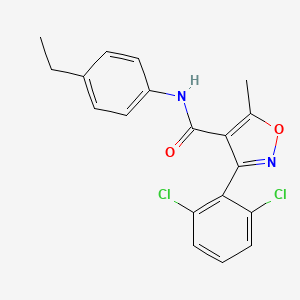![molecular formula C15H11BrN2O6 B3740752 5-bromo-2-[(4-methoxy-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B3740752.png)
5-bromo-2-[(4-methoxy-3-nitrobenzoyl)amino]benzoic acid
Descripción general
Descripción
This compound is an organic aromatic compound . It contains a nitro group, which is a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
Synthesis Analysis
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Molecular Structure Analysis
The nitro group has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Chemical Reactions Analysis
Reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 . 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Physical And Chemical Properties Analysis
Nitro compounds have high dipole moments, falling between 3.5 D and 4.0 D, depending upon the nature of R . The water solubility of nitro compounds is low . Nitro groups of nitroalkanes can be identified by strong infrared bands .Safety and Hazards
When handling this compound, personal protective equipment/face protection should be worn . Ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing . Avoid ingestion and inhalation, and avoid dust formation . Keep containers tightly closed in a dry, cool, and well-ventilated place .
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-[(4-methoxy-3-nitrobenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O6/c1-24-13-5-2-8(6-12(13)18(22)23)14(19)17-11-4-3-9(16)7-10(11)15(20)21/h2-7H,1H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRADYEHFHWOXNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B3740685.png)

![5-[(4-chloro-3-nitrobenzoyl)amino]isophthalic acid](/img/structure/B3740706.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3,4-dichlorobenzoate](/img/structure/B3740720.png)
![(3-fluorophenyl){4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}methanone](/img/structure/B3740726.png)




![1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B3740747.png)

![3,4-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3740766.png)
![4-{3-[(3-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenyl 4-bromobenzoate](/img/structure/B3740776.png)
![2-imino-5-[2-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B3740784.png)